![molecular formula C9H10BrFO B1406969 4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene CAS No. 1520395-23-6](/img/structure/B1406969.png)
4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene
Overview
Description
4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene, also known as 4-Bromo-2-fluoroethoxy-1-methylbenzene, is an organic compound that has been used in various scientific research applications. It is a well-studied compound with a wide range of properties, which makes it an ideal choice for a wide range of experiments.
Scientific Research Applications
Lithium-Ion Battery Enhancement
4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene, also referred to as BFMB, has been identified as a novel bi-functional electrolyte additive for lithium-ion batteries. Research shows that BFMB can electrochemically polymerize to form a polymer film at high voltages, effectively preventing voltage rise during overcharging. This additive enhances the thermal stability of lithium-ion batteries and reduces the flammability of the electrolyte, without impacting the normal cycle performance of the batteries, thereby offering overcharge protection and fire retardancy (Zhang, 2014).
Thermochemistry of Methylbenzenes
The compound forms part of a broader category of halogen-substituted methylbenzenes, whose experimental vapor pressures and vaporization, fusion, and sublimation enthalpies have been extensively studied. This research is pivotal in understanding the thermochemical properties of such compounds, with implications in various fields of material science and chemical engineering (Verevkin et al., 2015).
Development of Sulfur-Functionalized Benzoquinones
Research has also delved into the bromination of related benzene derivatives, leading to the synthesis of new sulfur-containing quinone derivatives. These developments are significant in the field of organic chemistry, especially in the synthesis of complex molecules (Aitken et al., 2016).
Synthesis for Medical and Pharmaceutical Agents
Another application of this compound involves its synthesis for use as intermediates in the production of various medical and pharmaceutical agents. The process includes steps such as bromination and hydrolysis, leading to high purity products that are vital in the pharmaceutical industry (Chen, 2008).
Antioxidant Interaction Studies
The compound has also been the subject of antioxidant interaction studies, particularly in the context of its potential use in cancer treatment. For instance, 4-bromo-1-isothiocyanato-2-methylbenzene, a related compound, has been investigated for its antioxidant activity and interaction with myeloperoxidase, highlighting its potential in pharmaceutical applications (Richa et al., 2020).
properties
IUPAC Name |
4-bromo-1-(2-fluoroethoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFMQHUQLLAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.